molecular formula C9H14O2 B8756873 2-Cyclohexen-1-one, 3-methoxy-5,5-dimethyl- CAS No. 4683-45-8

2-Cyclohexen-1-one, 3-methoxy-5,5-dimethyl-

Cat. No. B8756873
Key on ui cas rn: 4683-45-8
M. Wt: 154.21 g/mol
InChI Key: SXEZZXWNGLQKSV-UHFFFAOYSA-N
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Patent
US08541429B2

Procedure details

A solution of 3-methoxy-5,5-dimethyl-cyclohex-2-enone (80 g, 0.52 mol) in anhydrous tetrahydrofuran (270 mL) was treated dropwise with a 1M solution of LiAlH4 in tetrahydrofuran (182 mL), under argon atmosphere and keeping the temperature of the reaction between 0° C. and 5° C. The temperature was allowed to rise to 25° C. and the mixture was stirred for 4 hours. The resulting slurry was cooled with an ice bath, quenched with ethyl acetate (30 mL) and poured with caution into a cooled 2 M H2SO4 solution. The aqueous solution was then extracted with diethyl ether (300 mL×3), dried on Na2SO4 and evaporated under reduced pressure to remove most of the solvent. The crude material contained the title compound as a low boiling point oil that was used in the next step without further purification.
Quantity
80 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
182 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH2:8][C:7]([CH3:10])([CH3:9])[CH2:6][C:5](=O)[CH:4]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1>[CH3:9][C:7]1([CH3:10])[CH2:8][C:3](=[O:2])[CH:4]=[CH:5][CH2:6]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
COC1=CC(CC(C1)(C)C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
270 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
182 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction between 0° C. and 5° C
CUSTOM
Type
CUSTOM
Details
to rise to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
quenched with ethyl acetate (30 mL)
ADDITION
Type
ADDITION
Details
poured with caution into a cooled 2 M H2SO4 solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was then extracted with diethyl ether (300 mL×3)
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the solvent
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC1(CC=CC(C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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